1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine
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Overview
Description
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound belongs to the class of sulfonyl piperazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 4-ethylphenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted sulfonyl piperazines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving ion channels.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine involves its interaction with specific molecular targets, such as ion channels or enzymes. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. For example, it may block potassium channels, altering the electrical activity of cells and tissues.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
- 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine
Uniqueness
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of both ethoxy and methyl groups on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H28N2O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-4-(4-ethylphenyl)piperazine |
InChI |
InChI=1S/C21H28N2O3S/c1-4-18-6-8-19(9-7-18)22-12-14-23(15-13-22)27(24,25)20-10-11-21(26-5-2)17(3)16-20/h6-11,16H,4-5,12-15H2,1-3H3 |
InChI Key |
MGMUMTAOJSMEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Origin of Product |
United States |
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